Allyl acetate

Overview

Description

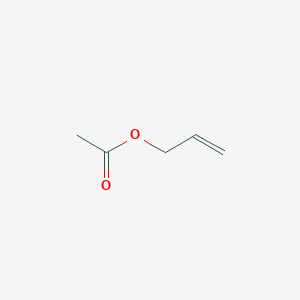

Allyl acetate is an organic compound with the chemical formula C₅H₈O₂ . It is a colorless liquid that serves as a precursor to allyl alcohol, which is a valuable industrial intermediate. This compound is the acetate ester of allyl alcohol and is known for its slightly sweet, fruity odor .

Mechanism of Action

Target of Action

Allyl acetate is an organic compound with the formula C3H5OC(O)CH3 . It is primarily a precursor to allyl alcohol, which is a useful industrial intermediate . The primary target of this compound is the biochemical pathway that leads to the production of allyl alcohol .

Mode of Action

This compound is produced industrially by the gas phase reaction of propene in the presence of acetic acid using a palladium catalyst . The mechanism for this acetoxylation follows a similar pathway, with propene forming a π-allyl bond on the palladium . This reaction is an example of acetoxylation .

Biochemical Pathways

This compound can be hydrolyzed to allyl alcohol through the following reaction :

CH2=CHCH2OCOCH3+H2O→CH2=CHCH2OH+CH3COOHCH_2=CHCH_2OCOCH_3 + H_2O \rightarrow CH_2=CHCH_2OH + CH_3COOH CH2=CHCH2OCOCH3+H2O→CH2=CHCH2OH+CH3COOH

Allyl alcohol is a precursor for some specialty polymers, mainly for drying oils . It is also a precursor to synthetic glycerol . Epoxidation by hydrogen peroxide produces glycidol, which undergoes hydrolysis to glycerol .

Pharmacokinetics

It is known that the compound is slightly soluble in water , which may influence its bioavailability.

Result of Action

The hydrolysis of this compound to allyl alcohol has several downstream effects. Allyl alcohol is used in the production of various specialty polymers and drying oils . It is also a precursor to synthetic glycerol, which is used in cosmetics and toiletries .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a catalyst. For instance, the industrial production of this compound requires the presence of a palladium catalyst . Additionally, the autoignition temperature of this compound is 374 °C , indicating that high temperatures can influence its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Allyl acetate can be hydrolyzed to allyl alcohol . Allyl alcohol is a precursor for some specialty polymers, mainly for drying oils . Allyl alcohol is also a precursor to synthetic glycerol . Epoxidation by hydrogen peroxide produces glycidol, which undergoes hydrolysis to glycerol .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its conversion to allyl alcohol . This reaction is an example of hydrolysis, where water breaks the ester bond in this compound, resulting in the formation of allyl alcohol and acetic acid .

Metabolic Pathways

, which is a precursor to synthetic glycerol. Glycerol is involved in various metabolic pathways, including lipid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl acetate is primarily produced through the gas-phase reaction of propene with acetic acid in the presence of a palladium catalyst. The reaction is as follows :

C₃H₆ + CH₃COOH + ½ O₂ → CH₂=CHCH₂OCOCH₃ + H₂O

This method is advantageous due to the low cost of propene and its environmentally friendly nature. The reaction conditions typically involve temperatures around 150-200°C and pressures of 1-2 atm.

Industrial Production Methods: The industrial production of this compound involves the use of a palladium catalyst supported on a carrier such as silica or alumina. The catalyst is prepared by impregnating the carrier with a solution containing palladium and copper compounds, followed by treatment with an alkali solution and reduction with a reducing agent . This method ensures high selectivity and yield of this compound.

Types of Reactions:

-

Hydrolysis: this compound can be hydrolyzed to produce allyl alcohol and acetic acid .

CH₂=CHCH₂OCOCH₃ + H₂O → CH₂=CHCH₂OH + CH₃COOH

-

Substitution: The acetate group in this compound can be substituted with other groups. For example, reaction with hydrogen chloride yields allyl chloride .

CH₂=CHCH₂OCOCH₃ + HCl → CH₂=CHCH₂Cl + CH₃COOH

-

Hydroformylation: this compound undergoes hydroformylation to produce 4-oxobutyl acetate, which is an intermediate for 1,4-butanediol .

Common Reagents and Conditions:

Hydrolysis: Water and an acid or base catalyst.

Substitution: Hydrogen chloride or hydrogen cyanide over a copper catalyst.

Hydroformylation: Rhodium catalyst with syngas (CO/H₂) under mild conditions (60°C, 10 bar).

Major Products:

- Allyl alcohol

- Allyl chloride

- 4-oxobutyl acetate

Scientific Research Applications

Allyl acetate has a wide range of applications in scientific research and industry:

- Chemistry: Used as a precursor for the synthesis of allyl alcohol, which is further used to produce specialty polymers and synthetic glycerol .

- Biology: this compound derivatives are used in the study of enzyme-catalyzed reactions and metabolic pathways.

- Medicine: this compound is used in the synthesis of pharmaceuticals and biologically active compounds.

- Industry: Employed in the production of drying oils, plasticizers, and as an intermediate in the manufacture of various chemicals .

Comparison with Similar Compounds

- Vinyl acetate: Produced similarly using ethylene instead of propene. It is used in the production of polyvinyl acetate and polyvinyl alcohol .

- Allyl chloride: Produced from the substitution reaction of allyl acetate with hydrogen chloride. It is used in the production of epichlorohydrin and synthetic glycerol .

Uniqueness of this compound: this compound is unique due to its versatility as a precursor for various industrially important compounds. Its production method is environmentally friendly, and it serves as a key intermediate in the synthesis of allyl alcohol, which has numerous applications in the chemical industry.

Biological Activity

Allyl acetate (CASRN: 591-87-7) is an organic compound commonly used in the manufacturing of various products, including fragrances, food additives, and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications. This article delves into the biological effects of this compound, focusing on its metabolism, toxicity, mutagenicity, and potential pharmacological properties.

Metabolism and Toxicity

Upon oral administration, this compound is rapidly hydrolyzed by carboxyl esterases in the stomach, liver, and blood to yield allyl alcohol and acetic acid. Allyl alcohol is further oxidized to acrolein, a highly reactive compound known for its toxicity. This metabolic pathway raises concerns regarding the systemic exposure to acrolein when this compound is ingested .

Toxicity Studies

A comparative toxicity study was conducted using Fischer 344/N rats and B6C3F1 mice. The animals were exposed to varying doses of this compound, allyl alcohol, and acrolein over 90 days. Significant findings included:

- Survival Rates : High doses (100 mg/kg) of this compound decreased survival rates in both species.

- Target Organs : The primary target organ for toxicity was identified as the forestomach, where squamous epithelial hyperplasia was observed.

- Clinical Observations : Clinical signs in high-dose groups included lethargy, diarrhea, and weight loss .

The following table summarizes the observed effects based on dosage:

| Compound | Dosage (mg/kg) | Observed Effects |

|---|---|---|

| This compound | 0 - 100 | Decreased survival; forestomach lesions |

| Allyl Alcohol | 0 - 50 | Similar effects as this compound |

| Acrolein | 0 - 20 | Severe toxicity; reduced body weight |

Mutagenicity

This compound has been shown to exhibit mutagenic properties. In bacterial assays (e.g., Salmonella typhimurium), it demonstrated mutagenicity without metabolic activation. This suggests that while this compound itself can cause genetic mutations, its metabolic products may also play a role in its overall mutagenic potential .

The mutagenic activity appears to be linked to the formation of DNA adducts through the reactive metabolite acrolein. Cell culture studies indicate that acrolein preferentially forms adducts at mutational hotspots in critical genes such as p53, which is often implicated in cancer development .

Pharmacological Potential

Recent studies have explored the potential pharmacological applications of this compound derivatives. For example, research on compounds synthesized from this compound has indicated analgesic activity in animal models. One study focused on a derivative called 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea, which showed promising interactions with COX-2 receptors associated with pain modulation .

Case Study: Analgesic Activity

In a specific case study involving the synthesis of a compound derived from this compound:

Properties

IUPAC Name |

prop-2-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-4-7-5(2)6/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZUNOYOVVKUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Record name | ALLYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29467-34-3 | |

| Record name | Acetic acid, 2-propen-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29467-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9024437 | |

| Record name | Allyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl acetate appears as a liquid. Insoluble in water and slightly less dense than water. Hence floats on water. Poisonous by ingestion and moderately toxic by inhalation and skin contact. Irritating to skin and eyes., Colorless liquid; [HSDB] | |

| Record name | ALLYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, allyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

103.5 °C | |

| Record name | ACETIC ACID, ALLYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

72 °F (NFPA, 2010), 22 °C | |

| Record name | ALLYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, allyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in acetone; miscible in ethanol and ethyl ether., 2.8% in water at 20 °C | |

| Record name | ACETIC ACID, ALLYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9275 g/cu cm at 20 °C | |

| Record name | ACETIC ACID, ALLYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.45 (AIR= 1) | |

| Record name | ACETIC ACID, ALLYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

27.2 [mmHg], 27.2 mm Hg at 20 °C /from experimentally-derived coefficients/ | |

| Record name | Acetic acid, allyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETIC ACID, ALLYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

591-87-7 | |

| Record name | ALLYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4U5E5990I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETIC ACID, ALLYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing point: -96 °C | |

| Record name | ACETIC ACID, ALLYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Allyl acetate has the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol. Its structure consists of an allyl group (CH2=CHCH2) attached to an acetate group (CH3COO).

A: [] this compound exhibits toxicity in animal studies. In a 14-week study on rats and mice, oral administration of this compound caused various adverse effects, including death at high doses, reduced body weight gain, liver enlargement, and forestomach hyperplasia. [National Toxicology Program, 1993]

A: [] Yes, this compound can act as a sensory irritant. Studies on mice indicate that exposure to airborne this compound can depress the respiratory rate. [Gagnaire et al., 1989]

A: [] Based on the relationship between the concentration causing a 50% decrease in respiratory rate (RD50) and TLV, the predicted TLV for this compound is approximately 0.1 ppm. [Gagnaire et al., 1989]

ANone: While specific data on the stability of this compound under various conditions is limited in the provided research, it's crucial to handle it with care as it is flammable. Always store it in a cool, dry place away from heat and open flames.

A: [, , , , , ] Yes, this compound is a versatile reagent in palladium-catalyzed reactions. It can participate in allylation reactions with various substrates, including active methylene compounds, nitroalkanes, and aryl iodides, to form carbon-carbon bonds. [Jiao and Liu, 2012; Lee et al., 2008; Trost and Verhoeven, 1976; Trost and Toste, 2003; Denmark and Nguyen, 2009; Shaikh and Patel, 2017]

A: [, ] Yes, this compound can be utilized in nickel-catalyzed reactions. One notable example is the nickel-catalyzed allylic stannylation of allyl acetates using Bu3SnOMe, which allows the synthesis of functionalized allyl stannanes. [Li et al., 2021]

A: [] this compound can act as an alkylating agent in the rhodium-catalyzed direct alkylation of azobenzenes via C-H activation. This approach offers a unique and atom-economical route to various azo compounds. [Chen et al., 2017]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.